Methyl 4,5-dihydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
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Overview
Description
Methyl 4,5-dihydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a heterocyclic compound with the molecular formula C8H7N3O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dihydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of pyrrole derivatives with appropriate reagents to form the pyrrolo[2,1-f][1,2,4]triazine core . This process typically includes steps such as bromohydrazone formation, triazinium dicyanomethylide formation, and multistep synthesis involving transition metal-mediated reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dihydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Methyl 4,5-dihydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It is explored for its potential as a therapeutic agent in treating diseases such as cancer and viral infections
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4,5-dihydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[2,1-f][1,2,4]triazine derivatives such as:
Avapritinib: A kinase inhibitor used in cancer therapy.
Remdesivir: An antiviral drug used to treat COVID-19
Uniqueness
Methyl 4,5-dihydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl and carboxylate groups contribute to its reactivity and potential interactions with biological targets .
Properties
Molecular Formula |
C8H7N3O4 |
---|---|
Molecular Weight |
209.16 g/mol |
IUPAC Name |
methyl 5-hydroxy-4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate |
InChI |
InChI=1S/C8H7N3O4/c1-15-8(14)4-2-11-5(6(4)12)7(13)9-3-10-11/h2-3,12H,1H3,(H,9,10,13) |
InChI Key |
FMDHUZPOARUMKW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C(=C1O)C(=O)NC=N2 |
Origin of Product |
United States |
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